N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine
Overview
Description
N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine: is a heterocyclic compound that features an imidazo[4,5-c]pyridine core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazo[4,5-c]pyridine scaffold is known for its biological activity and is often explored in drug discovery and development.
Mechanism of Action
Target of Action
N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine is a compound that belongs to the imidazole class . Imidazole compounds are known to interact with various targets in the body, including GABA A receptors, proton pumps, aromatase, and enzymes involved in carbohydrate metabolism . .
Mode of Action
Imidazole compounds are generally known to interact with their targets through various mechanisms, such as allosteric modulation, inhibition, or activation . The specific interaction of this compound with its targets would result in changes in the function of these targets, potentially leading to therapeutic effects.
Biochemical Pathways
Imidazole compounds can influence many cellular pathways. For instance, some imidazole compounds have been found to activate the IKK-ɛ and TBK1 enzymes, leading to the activation of the NF-kappaB pathway . .
Pharmacokinetics
Imidazole compounds are generally known to be highly soluble in water and other polar solvents , which could potentially impact their absorption and distribution in the body.
Result of Action
Imidazole compounds are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in water and other polar solvents could be influenced by factors such as pH and temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with formaldehyde and dimethylamine, followed by cyclization to form the imidazo[4,5-c]pyridine ring system. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like crystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazo[4,5-c]pyridine derivatives.
Scientific Research Applications
N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1H-imidazo[4,5-c]pyridin-4-amine: Lacks the N,N-dimethyl substitution, which may affect its biological activity and chemical properties.
N-methyl-1H-imidazo[4,5-c]pyridin-4-amine: Contains a single methyl group, leading to different steric and electronic effects.
1H-imidazo[4,5-c]pyridine: The parent compound without any amine substitution, used as a core structure in various derivatives.
Uniqueness
N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine is unique due to its specific substitution pattern, which can influence its binding affinity to biological targets and its overall chemical reactivity. The presence of the N,N-dimethyl group can enhance its lipophilicity, potentially improving its bioavailability and efficacy in medicinal applications .
Properties
IUPAC Name |
N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-12(2)8-7-6(3-4-9-8)10-5-11-7/h3-5H,1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSNCNMSQHZHLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC2=C1N=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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